N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring, a cyclopropyl group, a fluorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyrazole core. The cyclopropyl group is introduced through a cyclopropanation reaction, followed by the introduction of the fluorophenyl group via a thiol-ene reaction. The final step involves the acetylation of the thiol group to form the acetamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or thiols.
Substitution: Formation of various substituted pyrazoles or acetamides.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse pharmacological effects.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups are often used in medicinal chemistry due to their enhanced biological activity.
Acetamide derivatives: Acetamide moieties are common in pharmaceuticals and agrochemicals.
Uniqueness: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
This compound represents a promising candidate for further research and development across various scientific disciplines
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-20-15(11-2-3-11)8-13(19-20)9-18-16(21)10-22-14-6-4-12(17)5-7-14/h4-8,11H,2-3,9-10H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNWJBRROHVRCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CSC2=CC=C(C=C2)F)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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